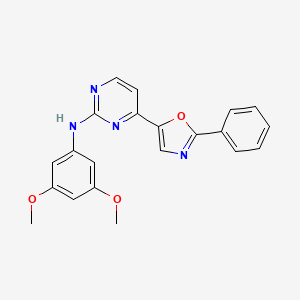![molecular formula C22H28O B12601719 2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene CAS No. 917774-50-6](/img/structure/B12601719.png)
2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a benzyl group, a hexyl chain, and a prop-2-en-1-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hexyl Chain Addition: The hexyl chain can be added via a Grignard reaction, where a hexyl magnesium bromide reacts with benzyl chloride to form the hexylbenzene intermediate.
Introduction of the Prop-2-en-1-yloxy Group: This step involves the etherification of the benzene ring. The reaction between the hydroxyl group of the benzene derivative and prop-2-en-1-ol in the presence of an acid catalyst like sulfuric acid results in the formation of the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and hexyl positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the benzyl group, converting it to a methyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Toluene.
Substitution: Chlorobenzene, nitrobenzene, and benzene sulfonic acid.
Scientific Research Applications
2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The benzyl and hexyl groups can interact with hydrophobic pockets in proteins, while the prop-2-en-1-yloxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-hexylbenzene: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
2-Benzyl-1-hexylbenzene: Similar structure but without the prop-2-en-1-yloxy group, resulting in different chemical and biological properties.
3-[(Prop-2-en-1-yl)oxy]benzene: Lacks the benzyl and hexyl groups, making it less hydrophobic.
Uniqueness
2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene is unique due to its combination of hydrophobic and hydrophilic groups, allowing it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
917774-50-6 |
|---|---|
Molecular Formula |
C22H28O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-benzyl-1-hexyl-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C22H28O/c1-3-5-6-10-14-20-15-11-16-22(23-17-4-2)21(20)18-19-12-8-7-9-13-19/h4,7-9,11-13,15-16H,2-3,5-6,10,14,17-18H2,1H3 |
InChI Key |
IGZOTIXSJOMGCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=CC=C1)OCC=C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)

![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)
![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
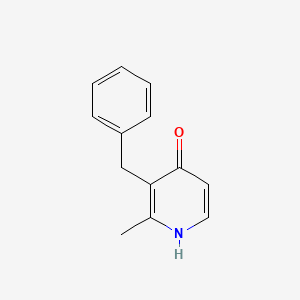
![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
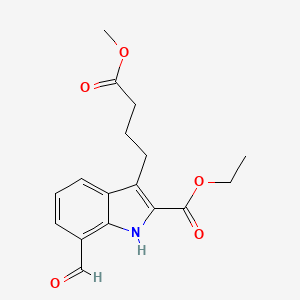
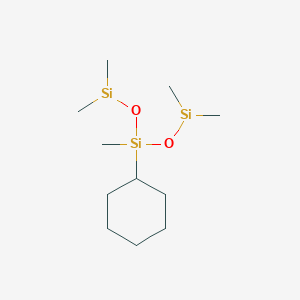
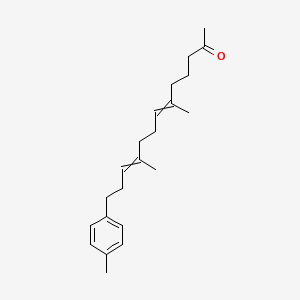
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)
